

# Brequinar vs. Leflunomide: A Comparative Guide to DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Brequinar |           |  |  |  |
| Cat. No.:            | B1684385  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH): **Brequinar** and Leflunomide. DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, making it an attractive target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] This document summarizes their mechanisms of action, comparative potency, and key experimental methodologies, supported by experimental data.

## **Mechanism of Action: A Tale of Two Binding Sites**

Both **Brequinar** and Leflunomide exert their primary effect by inhibiting DHODH, which leads to the depletion of the pyrimidine pool essential for DNA and RNA synthesis.[1] This cytostatic effect preferentially targets rapidly proliferating cells, such as activated lymphocytes and cancer cells, which rely heavily on the de novo pathway.[3][4][5]

Leflunomide, a prodrug, is rapidly converted to its active metabolite, A77 1726, in the body.[4] [6] A77 1726 is a noncompetitive inhibitor with respect to the enzyme's co-substrate, ubiquinone, and an uncompetitive inhibitor versus the primary substrate, dihydroorotate (DHO). [7][8] Its mechanism of action is considered broader than just DHODH inhibition, with evidence suggesting it also inhibits tyrosine kinases at higher concentrations.[3][4] The growth-inhibitory effects of Leflunomide are not fully rescued by the addition of uridine, indicating potential off-target effects beyond DHODH inhibition.[9]



**Brequinar**, in contrast, is a more potent and specific DHODH inhibitor.[5][9] It acts as a competitive inhibitor with respect to ubiquinone and is also uncompetitive with respect to DHO. [7][8][10] Studies have shown that **Brequinar** and A77 1726 have overlapping binding sites within a hydrophobic tunnel near the ubiquinone binding site.[7][8] Unlike Leflunomide, **Brequinar**'s inhibitory effects on cell growth can be completely reversed by the addition of exogenous uridine, confirming that its primary mechanism of action is the specific inhibition of pyrimidine biosynthesis.[9]

# **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative parameters for **Brequinar** and Leflunomide's active metabolite, A77 1726.

Table 1: In Vitro Potency Against Human DHODH

| Inhibitor                               | IC50                        | Ki                    | Inhibition<br>Mechanism vs.<br>Ubiquinone | Inhibition<br>Mechanism vs.<br>Dihydroorotate |
|-----------------------------------------|-----------------------------|-----------------------|-------------------------------------------|-----------------------------------------------|
| Brequinar                               | 5.2 nM - 10<br>nM[11][12]   | 25 nM[9]              | Competitive[7][8] [10]                    | Uncompetitive[7]                              |
| A77 1726<br>(Leflunomide<br>metabolite) | ~600 nM - 1.1<br>μM[12][13] | 2.7 μM - 4.6<br>μM[9] | Noncompetitive[7][8][10]                  | Uncompetitive[7]                              |

Table 2: In Vitro Antiviral and Antiproliferative Activity



| Inhibitor                                    | Target                                   | EC50 / IC50                 | Cell Line        |
|----------------------------------------------|------------------------------------------|-----------------------------|------------------|
| Brequinar                                    | Influenza A Virus                        | 0.241 μM[ <mark>14</mark> ] | A549             |
| Teriflunomide<br>(Leflunomide<br>metabolite) | Influenza A Virus<br>(WSN)               | 35.02 μM[15]                | MDCK             |
| Leflunomide                                  | Esophageal<br>Squamous Cell<br>Carcinoma | 108.2 μM - 124.8<br>μM[16]  | KYSE510, KYSE450 |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted metabolic pathway and a general experimental workflow for comparing DHODH inhibitors.





Click to download full resolution via product page

DHODH Inhibition in the De Novo Pyrimidine Synthesis Pathway.





Click to download full resolution via product page

Comparative Experimental Workflow for DHODH Inhibitors.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the comparison of **Brequinar** and Leflunomide are provided below.



# DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic substrate 2,6-dichloroindophenol (DCIP).[17][18]

- · Reagents and Materials:
  - Recombinant human DHODH enzyme.
  - Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100.[19]
  - Substrate 1: L-dihydroorotic acid (DHO).
  - Substrate 2: Coenzyme Q10 (Ubiquinone).
  - Chromogenic Agent: 2,6-dichloroindophenol (DCIP).
  - Test Inhibitors: Brequinar, A77 1726 (dissolved in DMSO).
  - 96-well microplates.
  - Microplate reader capable of measuring absorbance at 600-650 nm.[17]

#### Procedure:

- Prepare serial dilutions of the test inhibitors (Brequinar, A77 1726) in the assay buffer.
- In a 96-well plate, add the recombinant DHODH enzyme to each well containing the assay buffer.
- Add the test inhibitor dilutions to the respective wells and pre-incubate for 20-30 minutes at room temperature.[17][19] This allows the inhibitor to bind to the enzyme.
- To initiate the reaction, add a solution containing DHO, Coenzyme Q10, and DCIP to each well.



- Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to DHODH activity.[18]
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
- Determine the percent inhibition relative to a DMSO vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]

### Cell Proliferation Assay (CCK-8/MTT Method)

This assay assesses the cytostatic or cytotoxic effects of DHODH inhibitors on rapidly dividing cells.

- Reagents and Materials:
  - o Cancer or immune cell lines (e.g., A549, HL-60, Jurkat).
  - Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
  - Test Inhibitors: Brequinar, Leflunomide.
  - Cell Counting Kit-8 (CCK-8) or MTT reagent.
  - 96-well cell culture plates.
  - Humidified incubator (37°C, 5% CO<sub>2</sub>).
  - Microplate reader.
- Procedure:
  - Seed cells into a 96-well plate at a predetermined density (e.g., 1,500-5,000 cells/well)
     and allow them to adhere overnight.[20]
  - Prepare serial dilutions of Brequinar and Leflunomide in complete culture medium.



- Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
- Incubate the plates for a specified period, typically 72 hours.
- $\circ$  After incubation, add 10  $\mu$ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]
- Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the viability percentage against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

#### In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of DHODH inhibitors in a living organism.

- Materials:
  - Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
  - Human tumor cell line (e.g., SK-N-BE(2)C neuroblastoma cells).[22]
  - Test Inhibitors: **Brequinar**, Leflunomide, formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
  - Vehicle control solution.
  - Calipers for tumor measurement.
- Procedure:
  - Subcutaneously inject a suspension of tumor cells into the flank of each mouse.



- Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment groups: Vehicle control, **Brequinar**, and Leflunomide.
- Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage). Dosing for brequinar in mouse models has ranged from 5 mg/kg to 50 mg/kg.
   [23]
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
- o Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[24]
- Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to assess efficacy.[22][24]

## **Clinical and Preclinical Applications**

Leflunomide is an established, FDA-approved disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis.[6][25] Its active metabolite, teriflunomide, is approved for treating multiple sclerosis.[9]

**Brequinar** initially entered clinical trials as an anti-cancer agent for solid tumors but failed to show significant objective responses.[5][9] However, there is renewed interest in **Brequinar**. Recent preclinical studies have demonstrated its potent efficacy in models of acute myeloid leukemia (AML), neuroblastoma, and medulloblastoma.[1] Furthermore, **Brequinar** has shown potent, broad-spectrum antiviral activity against a range of RNA viruses, including influenza, Zika, Ebola, and SARS-CoV-2.[11][14]

### Conclusion



Brequinar and Leflunomide are both effective inhibitors of DHODH, a key enzyme in pyrimidine synthesis. Brequinar distinguishes itself with significantly higher potency and greater specificity for DHODH compared to Leflunomide's active metabolite, A77 1726.[9][12] While Leflunomide has found a solid clinical niche in the treatment of autoimmune diseases, Brequinar's high potency and specific mechanism of action are driving its re-evaluation as a promising therapeutic for specific cancers and as a broad-spectrum antiviral agent. The choice between these inhibitors will depend on the specific research or clinical context, balancing the established clinical profile of Leflunomide against the potent and targeted activity of Brequinar.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Mechanism of action of leflunomide in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dihydroorotate dehydrogenase inhibitors in SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]

#### Validation & Comparative





- 12. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action for leflunomide in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. JCI Insight DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [Brequinar vs. Leflunomide: A Comparative Guide to DHODH Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684385#brequinar-versus-leflunomide-as-dhodh-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com